REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[C:4]([Cl:9])[N:3]=1.[CH2:10]([NH:14][CH2:15][CH3:16])[CH2:11][CH2:12][CH3:13]>C(#N)C.O>[CH2:10]([N:14]([C:6]1[CH:5]=[C:4]([Cl:9])[N:3]=[C:2]([CH3:1])[N:7]=1)[CH2:15][CH3:16])[CH2:11][CH2:12][CH3:13]
|
Name
|
|
Quantity
|
1.63 g
|
Type
|
reactant
|
Smiles
|
CC1=NC(=CC(=N1)Cl)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(CCC)NCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
heated
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Type
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TEMPERATURE
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Details
|
at reflux for 0.5 hours
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Duration
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0.5 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
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Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)N(CC)C1=NC(=NC(=C1)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.271 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |